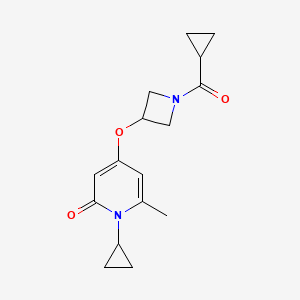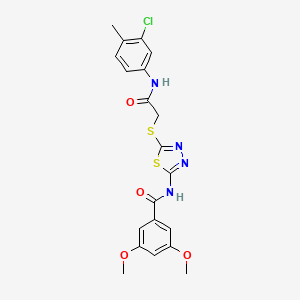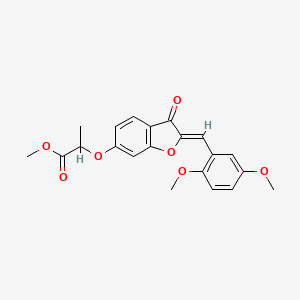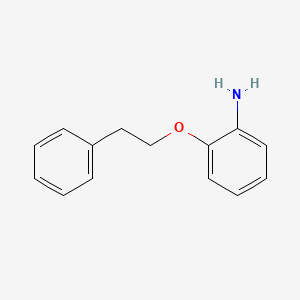
4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Agents
A study by Frigola et al. (1994) synthesized a series of 7-(2,3-disubstituted-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline and -1,8-naphthyridine-3-carboxylic acids with varied substituents to explore their effects on antibacterial potency and physicochemical properties. The findings indicated that combining a cyclopropyl group at N-1 and a trans-3-amino-2-methyl-1-azetidinyl group at C-7 conferred the best overall antibacterial, pharmacokinetic, and physicochemical properties to the azetidinylquinolones studied Frigola et al., 1994.
Synthetic Intermediates and Structural Transformations
Another research by Cordero et al. (2003) focused on the selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids to yield 3,4-cis ring-fused azetidin-2-ones. This study provided insights into the mechanism of rearrangement from 5-spirocyclopropane isoxazolidines to β-lactams, representing a general synthesis approach for a new class of 3,4-cis-fused bicyclic azetidin-2-ones Cordero et al., 2003.
Structure-Activity Relationships (SAR)
Research by Kaneko et al. (1986) synthesized the title compound as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one, exploring its conversion into azetidin-2-ones. This work contributed to understanding the structural requirements for the synthesis of azetidin-2-ones and their potential applications in developing new compounds with desired biological activities Kaneko et al., 1986.
Mechanism of Action
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-6-13(7-15(19)18(10)12-4-5-12)21-14-8-17(9-14)16(20)11-2-3-11/h6-7,11-12,14H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUWVUZBWLNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2738738.png)
![1-Acetyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B2738743.png)


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate](/img/structure/B2738750.png)

![1-(3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2738752.png)
![3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2738753.png)
![2-[1-(6-chloropyridin-3-yl)-N-propylformamido]-N-(2-methylphenyl)acetamide](/img/structure/B2738754.png)



